
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is an organic compound with the molecular formula C9H14O3 . This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group, three methyl groups, and a ketone group. It is a colorless nonvolatile oil and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction proceeds as follows:
[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) typically involves large-scale application of the aforementioned synthetic routes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include acyl chlorides or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the additional methyl and ketone groups.
Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-Chlorocyclohexanone: Used as an intermediate in the synthesis of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI).
Uniqueness
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a ketone group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
464-89-1 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,2,2-trimethyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)4-5-9(8,3)7(11)12/h4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
LRGIELAZPCCUKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCC1(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


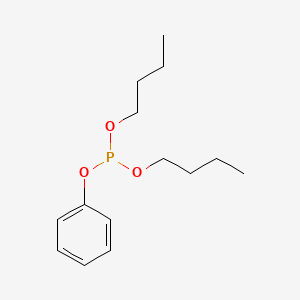
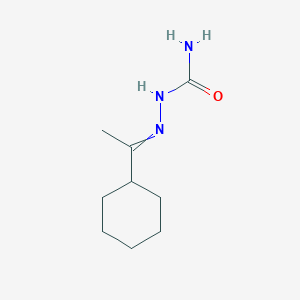
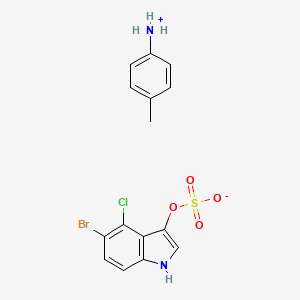

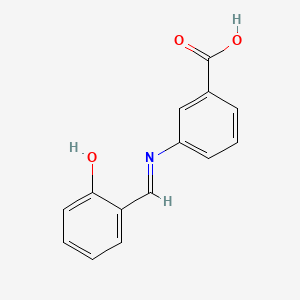
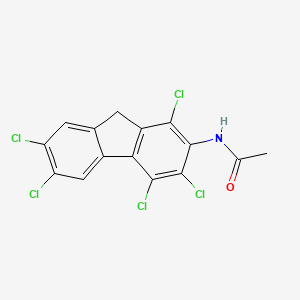

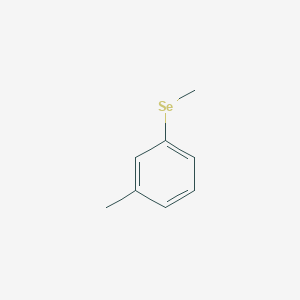
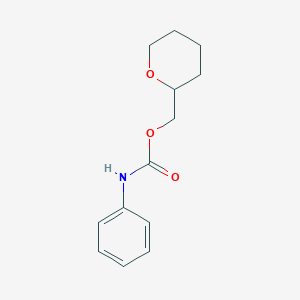
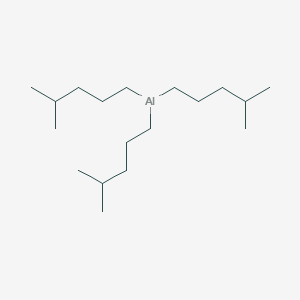
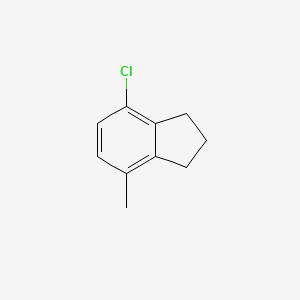
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)


